4-fluoro-5-nitro-1H-indole
Overview
Description
4-Fluoro-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and nitro groups to the indole ring can enhance its biological activity and chemical stability, making this compound a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
4-Fluoro-5-nitro-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Preparation Methods
One common method is the nitration of 4-fluoroindole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the 5-nitro derivative.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration or the use of solid-supported reagents to minimize waste and improve yield .
Chemical Reactions Analysis
4-Fluoro-5-nitro-1H-indole can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The indole ring can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Common reagents and conditions for these reactions include hydrogen gas with a palladium catalyst for reduction, nucleophiles such as amines for substitution, and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions include 4-amino-5-nitro-1H-indole, substituted indole derivatives, and oxidized indole compounds .
Scientific Research Applications
4-Fluoro-5-nitro-1H-indole has several scientific research applications:
Comparison with Similar Compounds
4-Fluoro-5-nitro-1H-indole can be compared with other indole derivatives, such as:
5-Nitroindole: Lacks the fluorine atom, which may result in lower biological activity and stability.
4-Fluoroindole: Lacks the nitro group, which may reduce its potential as an enzyme inhibitor or antimicrobial agent.
4-Fluoro-5-amino-1H-indole: The amino group can enhance the compound’s reactivity and potential biological activity compared to the nitro group.
The uniqueness of this compound lies in the combination of the fluorine and nitro groups, which can synergistically enhance its chemical and biological properties .
Properties
IUPAC Name |
4-fluoro-5-nitro-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-8-5-3-4-10-6(5)1-2-7(8)11(12)13/h1-4,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYWHDIQWCMUNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311244 | |
Record name | 4-Fluoro-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003858-69-2 | |
Record name | 4-Fluoro-5-nitro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003858-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601311244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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